4-[(Fluorosulfonyl)methyl]benzoicacid
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Overview
Description
4-[(Fluorosulfonyl)methyl]benzoic acid is an organic compound with the molecular formula C8H7FO4S. It is a derivative of benzoic acid, where a fluorosulfonyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-carboxybenzenesulfonyl fluoride with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-[(Fluorosulfonyl)methyl]benzoic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps like purification and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(Fluorosulfonyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the fluorosulfonyl group, leading to different derivatives.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
4-[(Fluorosulfonyl)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Fluorosulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Fluorosulfonyl)benzoic acid: Similar structure but lacks the methyl group.
4-(Chlorosulfonyl)benzoic acid: Contains a chlorosulfonyl group instead of a fluorosulfonyl group.
4-(Bromomethyl)benzenesulfonyl fluoride: Contains a bromomethyl group instead of a fluorosulfonyl group.
Uniqueness
4-[(Fluorosulfonyl)methyl]benzoic acid is unique due to the presence of both the fluorosulfonyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H7FO4S |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-(fluorosulfonylmethyl)benzoic acid |
InChI |
InChI=1S/C8H7FO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) |
InChI Key |
UXQXQYMBMLVINX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)F)C(=O)O |
Origin of Product |
United States |
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